molecular formula C18H17ClN2O3S B2665974 1-(3-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 873811-38-2

1-(3-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B2665974
CAS RN: 873811-38-2
M. Wt: 376.86
InChI Key: QDEKOIAXAJSPGC-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H17ClN2O3S and its molecular weight is 376.86. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives, including those with chlorophenyl and tolyl groups, have been evaluated for their effectiveness as corrosion inhibitors. For instance, Ouakki et al. (2019) explored the adsorption and corrosion inhibition properties of two imidazole derivatives for mild steel in sulfuric acid medium, highlighting the potential of such compounds in protecting metals from corrosion. This study utilized electrochemical methods and quantum chemical calculations to demonstrate the high resistance and efficiency of these inhibitors, achieving inhibition efficiencies up to 96% (Ouakki et al., 2019).

Molecular Structure Analysis

Research on imidazoles and benzimidazoles, including their tautomeric behaviors and molecular structures, provides foundational knowledge for understanding the chemical behavior of complex imidazole derivatives. For example, Papadopoulos and Hollstein (1982) conducted Carbon-13 NMR studies to investigate the tautomerism in some 2-substituted imidazoles and benzimidazoles, illustrating the impact of different substituents on molecular dynamics and structure (Papadopoulos & Hollstein, 1982).

Electrochemical CO₂ Reduction

Ionic liquids, including imidazolium-based compounds, have been studied for their role in modulating the electrochemical reduction of carbon dioxide. Sun et al. (2014) showed that the ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide could decrease the overpotential for CO₂ reduction and shift the product formation, highlighting the catalytic potential of imidazole derivatives in environmental applications (Sun et al., 2014).

Advanced Material Synthesis

Imidazole derivatives are also key intermediates in the synthesis of advanced materials, such as conjugated polymers and metal-organic frameworks (MOFs), which have applications in sensing, luminescence, and catalysis. For instance, research by Briehn et al. (2000) on the solid-phase synthesis of regioregular oligo(3-arylthiophene)s using imidazole as a catalyst showcases the utility of imidazole derivatives in creating novel polymeric materials (Briehn et al., 2000).

properties

IUPAC Name

1-(3-chlorophenyl)-3-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-12-5-2-3-8-15(12)21-17-11-25(23,24)10-16(17)20(18(21)22)14-7-4-6-13(19)9-14/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEKOIAXAJSPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

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